N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,18-6-2-1-3-7-18)19-13-12-16-8-10-17(11-9-16)20-14-4-5-15-20/h1-3,6-11,19H,4-5,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKHKZZUKUEURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Attachment of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate ethyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the phenethylamine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring in the benzenesulfonamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, typically in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Nitro or halogenated derivatives of the benzenesulfonamide moiety.
Scientific Research Applications
Medicinal Chemistry
N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide and its derivatives are being investigated for their potential therapeutic effects. The following are key areas of interest:
- Anticancer Activity : Research has highlighted the anticancer properties of pyrrolidine-containing benzenesulfonamides. A study demonstrated that derivatives of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide exhibited significant cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . The most potent derivative showed an IC50 value as low as 3 µM against HCT-116 cells.
- Inhibition of Enzymatic Activity : Some studies have indicated that benzenesulfonamide derivatives can inhibit specific enzymes, such as acetylcholinesterase, which is relevant for treating neurodegenerative diseases . The structure of these compounds allows them to interact effectively with the active sites of enzymes.
Biological Applications
The biological implications of this compound extend beyond cancer treatment:
- Antimicrobial Properties : Compounds in this class have shown promise as antimicrobial agents. Their ability to disrupt bacterial growth makes them candidates for developing new antibiotics, especially against resistant strains .
- Anti-inflammatory Effects : Some derivatives are being studied for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be utilized to synthesize more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions . This versatility is crucial for developing new pharmaceuticals.
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Derivative with quinolinyl moiety showed IC50 values of 3 µM against HCT-116 cells. |
| Study 2 | Enzyme Inhibition | Demonstrated inhibition of acetylcholinesterase, indicating potential for neurodegenerative disease treatment. |
| Study 3 | Antimicrobial Efficacy | Showed activity against resistant bacterial strains, suggesting use in antibiotic development. |
Mechanism of Action
The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique three-dimensional structure, which allows for better interaction with biological macromolecules. The benzenesulfonamide moiety can act as a pharmacophore, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
N-(tert-Butyl)-3-((5-methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide ()
- Structure : Contains a pyrimidine ring and a pyrrolidin-1-yl ethoxy group.
- Key Differences : The pyrimidine ring may enhance binding to kinase targets, while the tert-butyl group increases metabolic stability but reduces solubility.
- Purity : 97%, indicating suitability for pharmaceutical development .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structure: Features a pyrazolo[3,4-d]pyrimidine core and fluorinated chromenone.
- Key Differences : Higher molecular weight (589.1 g/mol) and fluorine atoms improve target affinity but may reduce oral bioavailability. Melting point: 175–178°C, suggesting crystalline stability .
N-(4-Hydroxyphenyl)benzenesulfonamide ()
- Structure : Hydroxyl group at the para position of the phenyl ring.
- Key Differences : The hydroxyl group enables hydrogen bonding (O—H⋯O, N—H⋯O), increasing aqueous solubility but limiting membrane permeability compared to the pyrrolidine-containing compound .
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide ()
- Structure : Chiral (S)-phenethyl group and methyl substituent.
Physicochemical Properties
Biological Activity
N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a pyrrolidine ring attached to a phenethyl group, which is further linked to a benzenesulfonamide moiety. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzenesulfonamide derivatives have demonstrated effectiveness against various pathogens, including Leishmania species, which are responsible for leishmaniasis—a neglected tropical disease. In vitro assays have shown that certain derivatives possess activity comparable to established treatments like pentamidine but with reduced cytotoxicity .
Anticancer Potential
The compound has also been investigated for its anticancer properties. A study focusing on the antiproliferative activity of structurally related compounds revealed that modifications in the phenyl group significantly affect their potency against cancer cell lines. Specifically, compounds featuring the pyrrolidine structure showed varying degrees of inhibition on cell proliferation, indicating potential as anticancer agents .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which can disrupt metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The compound may act as a selective receptor modulator, influencing cellular signaling pathways that govern growth and survival.
- Molecular Interactions : Molecular modeling studies suggest that the compound's electronic properties and lipophilicity can enhance its interaction with biological targets .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| N-(4-(pyrrolidin-1-yl)phenethyl)acetamide | Acetamide instead of sulfonamide | Antimicrobial | Similar efficacy against bacterial strains |
| N-(4-(pyrrolidin-1-yl)phenethyl)carbamate | Carbamate group | Antiviral | Different mechanism of action observed |
| 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide | Methyl substitution | Anticancer | Enhanced potency against specific cancer cell lines |
This table highlights how variations in functional groups influence the biological activity of these compounds.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the therapeutic potential of sulfonamide derivatives:
- Antileishmanial Activity : A study demonstrated that specific derivatives showed an IC50 value comparable to existing treatments for Leishmania infections, indicating their potential as new therapeutic agents .
- Anticancer Studies : Research on antiproliferative effects revealed that certain modifications in the chemical structure can lead to enhanced activity against cancer cells, suggesting avenues for drug development .
- Pharmacokinetic Evaluations : In silico studies assessed the pharmacokinetic properties of various derivatives based on Lipinski's Rule of Five, indicating their suitability for oral bioavailability and therapeutic use .
Q & A
Q. What are the common synthetic routes for preparing N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide and its derivatives?
The synthesis typically involves multi-step reactions:
- Core Formation : Construction of the pyrrolidine-phenethyl backbone via alkylation or coupling reactions under reflux conditions (e.g., using N-ethylmorpholine as a base) .
- Sulfonamide Coupling : Reaction of the amine intermediate with benzenesulfonyl chloride in dichloromethane or tetrahydrofuran (THF), often catalyzed by triethylamine .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling solvent polarity and temperature gradients .
Q. How is the crystal structure of benzenesulfonamide derivatives determined, and what insights do these structures provide?
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between sulfonamide S=O and adjacent N–H groups) .
- Hydrogen Bonding Networks : Structural data reveal how packing motifs influence solubility and stability. For example, N-(4-hydroxyphenyl)benzenesulfonamide forms O–H⋯O and N–H⋯O bonds, enhancing crystallinity .
- Protein-Ligand Interactions : Co-crystallization with target proteins (e.g., bromodomains) identifies binding pockets and guides structure-activity relationship (SAR) studies .
Q. What methodologies are employed to evaluate the biological activity of benzenesulfonamide derivatives?
- In Vitro Assays :
- Anticancer : MTT assays using cancer cell lines (e.g., IC50 values compared to doxorubicin) .
- Antimicrobial : Disk diffusion or microdilution against Staphylococcus aureus and Escherichia coli .
Advanced Research Questions
Q. How can computational methods like molecular docking and DFT calculations enhance the understanding of benzenesulfonamide derivatives' mechanisms?
- Docking Studies : Identify potential binding modes with targets (e.g., TRPML1 inhibition via π-π stacking with pyrrolidine groups) .
- DFT Calculations : Optimize geometries, calculate electrostatic potentials, and predict reactivity (e.g., nucleophilic attack at sulfonamide sulfur) .
- MD Simulations : Track ligand-protein stability over time to validate binding hypotheses .
Q. What strategies resolve contradictions in activity data across different benzenesulfonamide derivatives?
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzene ring enhance antibacterial potency but reduce solubility) .
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL or PubChem) to identify outliers caused by assay variability .
- In Silico ADMET Profiling : Predict bioavailability and toxicity to reconcile discrepancies between in vitro and in vivo results .
Q. How do reaction conditions (e.g., solvent, catalyst, temperature) influence the yield and purity in multi-step syntheses of benzenesulfonamides?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency but may require post-reaction extraction to remove byproducts .
- Catalytic Optimization : Palladium catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for biphenyl derivatives), while microwave irradiation reduces reaction times .
- Temperature Control : Low temperatures (–20°C) minimize side reactions during sensitive steps (e.g., nitro group reduction) .
Q. What advanced analytical techniques (e.g., XRPD, DSC-TGA) are critical for characterizing benzenesulfonamide derivatives?
- XRPD : Confirm crystalline phase purity and polymorphism, critical for reproducibility in pharmacological studies .
- DSC-TGA : Detect decomposition temperatures and hydrate formation, informing storage conditions (e.g., anhydrous vs. desiccated) .
- High-Resolution MS/MS : Assign fragmentation patterns to verify structural integrity, especially for halogenated derivatives .
Q. How do structural modifications (e.g., substituent variation, heterocyclic rings) impact the pharmacokinetic profiles of benzenesulfonamide compounds?
- Substituent Effects :
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring enhances blood-brain barrier penetration but may increase metabolic oxidation .
- Halogenation : Chlorine or bromine substituents improve metabolic stability but reduce aqueous solubility .
- Heterocyclic Additions : Imidazo[1,2-a]pyrimidine moieties increase target affinity but require prodrug strategies to mitigate first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
